2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Condensation: Formation of the quinoline ring through a condensation reaction.
Esterification: Formation of the ester linkage between the quinoline carboxylate and the oxoethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. These methods may include:
- Use of high-pressure reactors for nitration and chlorination steps.
- Catalysts to enhance reaction rates and selectivity.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 2-(4-Amino-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-phenylquinoline-4-carboxylate
- 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
- 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)quinoline-4-carboxylate
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the presence of the 4-methylphenyl group, which may impart specific properties such as increased lipophilicity or altered biological activity compared to its analogs.
Properties
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methylphenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-6-8-16(9-7-15)22-13-19(18-4-2-3-5-21(18)27-22)25(30)33-14-24(29)17-10-11-20(26)23(12-17)28(31)32/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUZFCITGZTXTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.